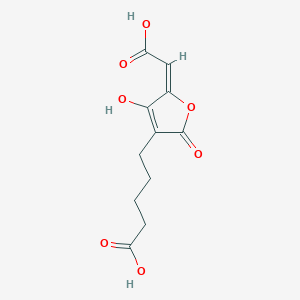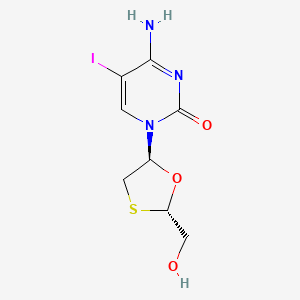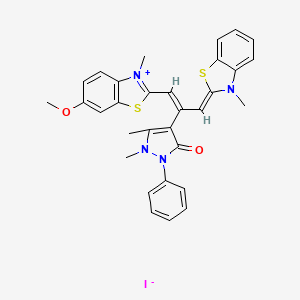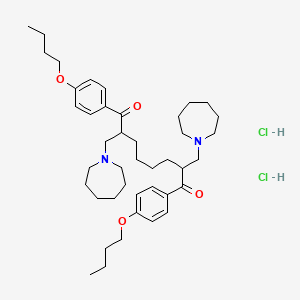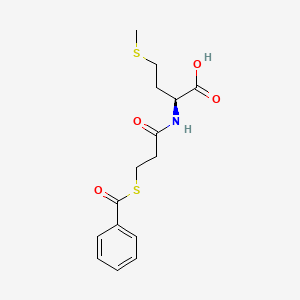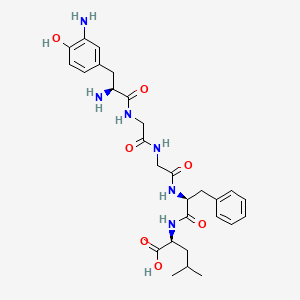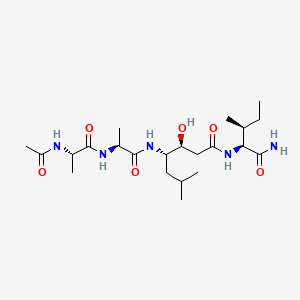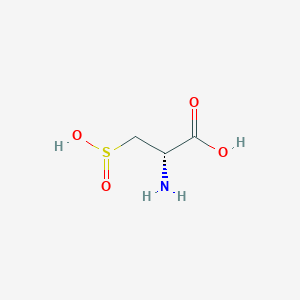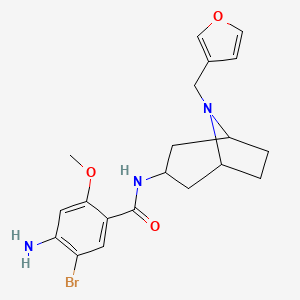
Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, including an amino group, a bromo substituent, a furanyl moiety, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” involves several steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-amino-5-bromo-2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Furanyl Moiety: The furanyl group can be introduced via a Friedel-Crafts acylation reaction using furanyl chloride and a Lewis acid catalyst.
Formation of the Azabicyclo Octane Ring: The azabicyclo octane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl moiety, leading to the formation of furanyl ketones or aldehydes.
Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furanyl ketones or aldehydes.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may serve as a probe to study the interactions of benzamides with biological targets, such as enzymes or receptors.
Medicine
The compound’s unique structure may make it a candidate for drug development, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as G-protein coupled receptors, ion channels, or enzymes, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.
Furanyl Benzamides: Compounds with a furanyl group attached to the benzamide core.
Uniqueness
The uniqueness of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” lies in its complex structure, which combines multiple functional groups and a bicyclic ring system. This complexity may confer unique biological activities and make it a valuable compound for research and development.
Properties
CAS No. |
83130-66-9 |
|---|---|
Molecular Formula |
C20H24BrN3O3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-26-19-9-18(22)17(21)8-16(19)20(25)23-13-6-14-2-3-15(7-13)24(14)10-12-4-5-27-11-12/h4-5,8-9,11,13-15H,2-3,6-7,10,22H2,1H3,(H,23,25) |
InChI Key |
PVADNXWQWOFBJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=COC=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



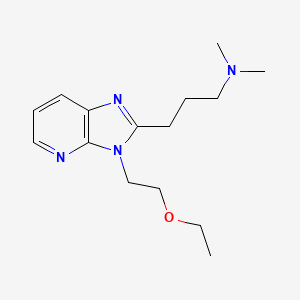
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
